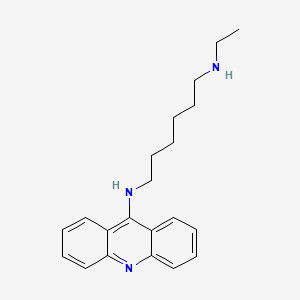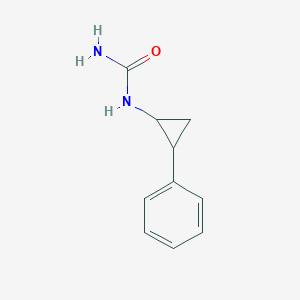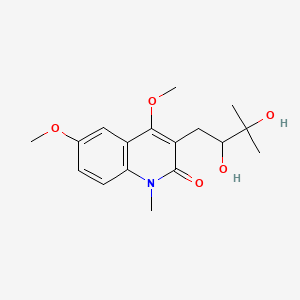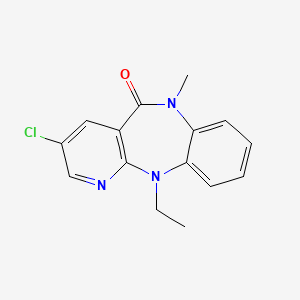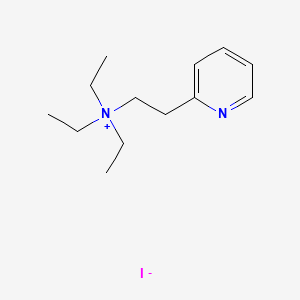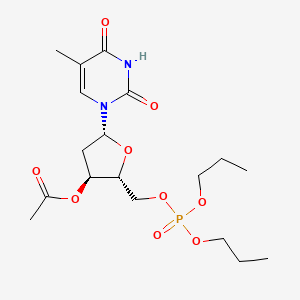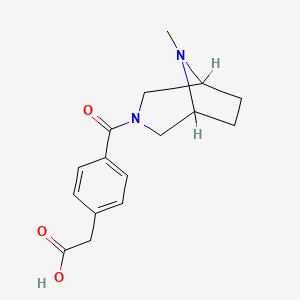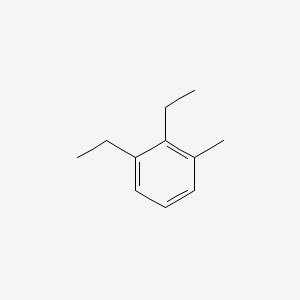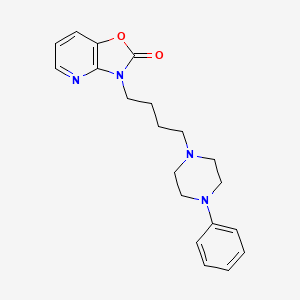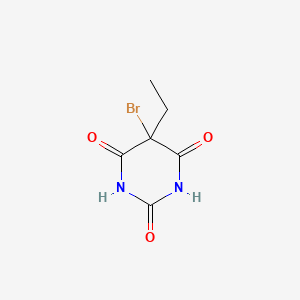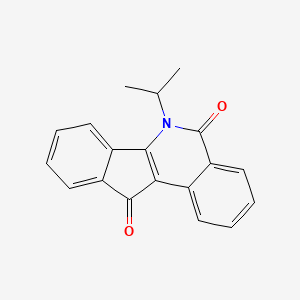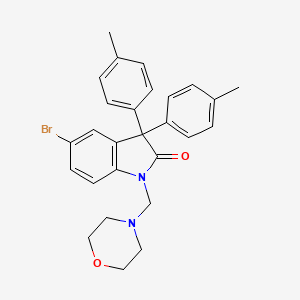
2-INDOLINONE, 5-BROMO-3,3-DI-p-TOLYL-1-(MORPHOLINOMETHYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C27H27BrN2O2, has a molecular weight of 491.41948 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- typically involves the following steps:
Bromination: The indole nucleus is brominated at the 5-position using bromine or a brominating agent under controlled conditions.
Substitution: The 3,3-di-p-tolyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Morpholinomethylation: The morpholinomethyl group is added via a nucleophilic substitution reaction, where morpholine reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
化学反応の分析
Types of Reactions
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine or morpholinomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of various substituted indolinone derivatives.
科学的研究の応用
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Uniqueness
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, di-p-tolyl, and morpholinomethyl groups makes it a versatile compound for various applications.
特性
CAS番号 |
75472-68-3 |
|---|---|
分子式 |
C27H27BrN2O2 |
分子量 |
491.4 g/mol |
IUPAC名 |
5-bromo-3,3-bis(4-methylphenyl)-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C27H27BrN2O2/c1-19-3-7-21(8-4-19)27(22-9-5-20(2)6-10-22)24-17-23(28)11-12-25(24)30(26(27)31)18-29-13-15-32-16-14-29/h3-12,17H,13-16,18H2,1-2H3 |
InChIキー |
YCZHKHMMIZGVQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)N(C2=O)CN4CCOCC4)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


